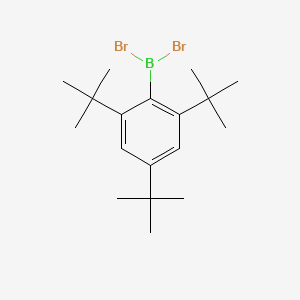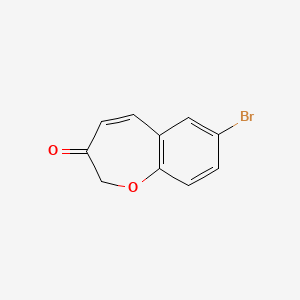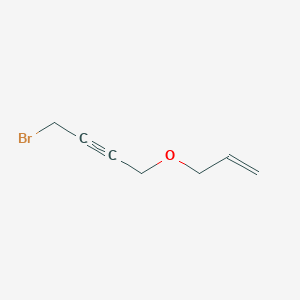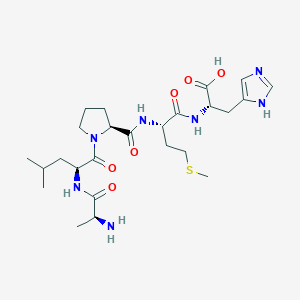
Dibromo(2,4,6-tri-tert-butylphenyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo(2,4,6-tri-tert-butylphenyl)borane is a chemical compound that features a boron atom bonded to a phenyl ring substituted with three tert-butyl groups and two bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo(2,4,6-tri-tert-butylphenyl)borane typically involves the bromination of 2,4,6-tri-tert-butylphenylborane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Dibromo(2,4,6-tri-tert-butylphenyl)borane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation may yield boronic acids or esters .
Aplicaciones Científicas De Investigación
Dibromo(2,4,6-tri-tert-butylphenyl)borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which Dibromo(2,4,6-tri-tert-butylphenyl)borane exerts its effects involves the interaction of the boron atom with other molecules. The boron atom can form stable complexes with various ligands, facilitating reactions such as coupling and substitution. The steric hindrance provided by the tert-butyl groups influences the reactivity and selectivity of the compound in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-tert-butylphenol: Similar in structure but lacks the boron atom, making it less versatile in coupling reactions.
2,4,6-Tri-tert-butylphenol: Lacks bromine atoms and boron, used primarily as an antioxidant.
4-Bromo-2,6-di-tert-butylphenol: Similar in structure but with fewer bromine atoms and no boron, used in polymerization reactions.
Uniqueness
Dibromo(2,4,6-tri-tert-butylphenyl)borane is unique due to the presence of both bromine atoms and a boron atom, which allows it to participate in a wider range of chemical reactions compared to its analogs. The steric hindrance from the tert-butyl groups also provides enhanced stability and selectivity in reactions .
Propiedades
Número CAS |
501122-97-0 |
|---|---|
Fórmula molecular |
C18H29BBr2 |
Peso molecular |
416.0 g/mol |
Nombre IUPAC |
dibromo-(2,4,6-tritert-butylphenyl)borane |
InChI |
InChI=1S/C18H29BBr2/c1-16(2,3)12-10-13(17(4,5)6)15(19(20)21)14(11-12)18(7,8)9/h10-11H,1-9H3 |
Clave InChI |
NFCXMKVHVJIRDC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)
![Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate](/img/structure/B14236086.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14236100.png)
![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)

![2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14236138.png)
![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)

![(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)(methylazanediyl)ethane-2,1-diyl] diacetate](/img/structure/B14236149.png)




